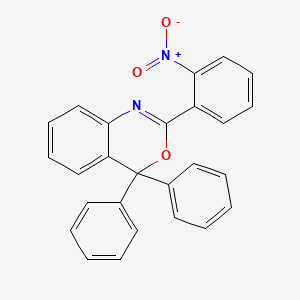

2-(2-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to 2-(2-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, typically involves intramolecular cyclization reactions. For instance, the intramolecular Michael addition of certain precursors can yield various benzoxazine derivatives in good yields (Masuoka et al., 1986).

Molecular Structure Analysis

The molecular and crystal structures of related benzoxazine compounds have been elucidated using X-ray diffraction techniques. These studies reveal detailed insights into the molecular geometry, including bond lengths and angles, as well as the presence of intramolecular hydrogen bonds that can influence the compound's properties (Utenyshev et al., 2001).

Chemical Reactions and Properties

Benzoxazine compounds, including nitro-substituted derivatives, exhibit interesting chemical reactivity due to their structural features. The presence of a nitro group can affect the strength of intramolecular hydrogen bonds, influencing the compound's luminescence properties. The position of the nitro group is crucial in determining these properties (Loseva et al., 1972).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as their luminescence characteristics, can be significantly influenced by their molecular structure. Studies have shown that the luminescence properties of nitro-substituted benzoxazines are associated with the strength of the intramolecular hydrogen bond, with the luminescence maximum shifting to the short-wave region as the bond becomes stronger (Loseva et al., 1972).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies involving derivatives like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have provided insights into their vibrational properties, stability, and reactivity through experimental and theoretical analyses, including Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and frontier molecular orbital calculations (Castillo et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Herbicidal Activity

Benzoxazine derivatives, including those related to 2-(2-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, have been explored for their potential in the development of novel diphenyl ether herbicides. These compounds exhibit significant herbicidal activity against both mono- and dicotyledonous species, showcasing the importance of structural modifications for enhancing biological activity. The introduction of specific substituents, such as fluorine atoms, into the benzoxazine ring structure has been found to significantly affect their herbicidal efficacy, highlighting the role of chemical synthesis in the development of new agrochemicals (Sumida et al., 1995).

Biological Activities

Research on 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds demonstrates the broad potential of benzoxazine derivatives in pharmacology. Some synthesized compounds have shown considerable anxiolytic and anticonvulsant activities, which opens new avenues for the development of therapeutic agents. The study showcases the importance of structural diversity in benzoxazines and their potential impacts on biological activity (Masuoka et al., 1986).

Molecular Electronics

Benzoxazine derivatives containing nitroamine redox centers have been utilized in the creation of molecular electronic devices with high on-off ratios and negative differential resistance. This application underscores the potential of these compounds in the development of advanced materials for electronics, demonstrating their versatility beyond traditional chemical applications (Chen et al., 1999).

Synthesis of Functionalized Aromatic Compounds

The synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring illustrates the role of benzoxazine derivatives as intermediates for producing oxygen-functionalized aromatic compounds. This research highlights the synthetic utility of benzoxazines in organic chemistry, providing a new method for generating functionalized molecules with potential applications in various chemical industries (Nakamura et al., 2003).

Propiedades

IUPAC Name |

2-(2-nitrophenyl)-4,4-diphenyl-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-28(30)24-18-10-7-15-21(24)25-27-23-17-9-8-16-22(23)26(31-25,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNUEANQJJSNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501659.png)